molecular formula C7H8OS B042552 2-Methoxybenzenethiol CAS No. 7217-59-6

2-Methoxybenzenethiol

Cat. No.: B042552
CAS No.: 7217-59-6
M. Wt: 140.2 g/mol
InChI Key: DSCJETUEDFKYGN-UHFFFAOYSA-N
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Description

2-Methoxybenzenethiol (CAS 7217-59-6), also known as 2-methoxythiophenol or thioguaiacol, is a sulfur-containing aromatic compound with the molecular formula C₇H₈OS. It belongs to the thiophenol class, characterized by a benzene ring substituted with a thiol (-SH) group and a methoxy (-OCH₃) group at the ortho position. Key properties include:

  • Molecular weight: 140.20 g/mol .
  • Boiling point: 99°C at 8 mmHg .
  • Density: 1.152 g/mL at 25°C .
  • Solubility: Insoluble in water but soluble in organic solvents like hexane and dichloromethane .
  • Toxicity: Oral LD₅₀ values of 1,740 mg/kg (rats) and 1,560 mg/kg (mice) .

This compound is utilized in surface-enhanced Raman spectroscopy (SERS) tags for cancer biomarker detection , as a flavoring agent , and in click chemistry reactions .

Preparation Methods

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) is a foundational approach for introducing thiol groups into methoxy-substituted aromatic systems. The reaction typically employs a halogenated precursor, such as 2-methoxybromobenzene, which undergoes substitution with a sulfur nucleophile.

Reaction with Sodium Hydrosulfide (NaSH)

In a standard protocol, 2-methoxybromobenzene reacts with NaSH in ethanol under reflux conditions. The methoxy group activates the aromatic ring toward substitution at the ortho position, while the bromine serves as a leaving group. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Temperature78°C (reflux)Maximizes kinetics
SolventAnhydrous ethanolStabilizes NaSH
Reaction time12–16 hoursEnsures completion
Molar ratio (NaSH:ArX)1.2:1Minimizes disulfide byproducts

This method achieves yields of 65–72%, with disulfide formation (up to 15%) as the primary side reaction .

Catalytic Enhancements

Recent advances utilize phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to accelerate substitution. TBAB facilitates ion-pair formation between NaSH and the aromatic substrate, reducing reaction times to 6–8 hours and improving yields to 78–82% .

Reduction of Disulfides

Disulfides serve as stable precursors for thiols, particularly in industrial settings where storage and handling pose challenges.

Synthesis of Bis(2-methoxyphenyl) Disulfide

Oxidative coupling of 2-methoxybenzenethiol precursors using iodine or hydrogen peroxide produces the disulfide. Subsequent reduction with lithium aluminum hydride (LiAlH₄) regenerates the thiol:

(2-MeO-C₆H₄-S)2+2LiAlH₄22-MeO-C₆H₄-SH+LiAlO2+H2\text{(2-MeO-C₆H₄-S)}2 + 2 \text{LiAlH₄} \rightarrow 2 \text{2-MeO-C₆H₄-SH} + \text{LiAlO}2 + \text{H}_2

Reducing AgentSolventTemperatureYield
LiAlH₄Tetrahydrofuran0–5°C88%
NaBH₄/NiCl₂Methanol25°C75%
Zn/HClAqueous HCl70°C68%

LiAlH₄ achieves the highest yields but requires stringent anhydrous conditions .

Grignard Reagent-Based Synthesis

Grignard reagents enable direct sulfur incorporation via reaction with elemental sulfur.

Protocol Using 2-Methoxyphenylmagnesium Bromide

2-Methoxyphenylmagnesium bromide reacts with sulfur in dry ether, followed by acidic workup:

2-MeO-C₆H₄-MgBr+S82-MeO-C₆H₄-SH+MgBrSx\text{2-MeO-C₆H₄-MgBr} + \text{S}8 \rightarrow \text{2-MeO-C₆H₄-SH} + \text{MgBrS}x

ParameterConditionOutcome
Sulfur stoichiometry1.5 equivalentsPrevents polysulfide formation
Quenching agent10% HClRapid protonation
PurityColumn chromatography (hexane/EtOAc)>98% purity

This method yields 70–75% product, with scalability limited by Grignard stability .

O-Methylation of 2-Mercaptophenol

O-Methylation offers a two-step pathway from commercially available 2-mercaptophenol.

Methylation with Dimethyl Sulfate

2-Mercaptophenol reacts with dimethyl sulfate in alkaline aqueous conditions:

2-HO-C₆H₄-SH+(CH₃O)2SO22-MeO-C₆H₄-SH+CH₃OSO3+H2O\text{2-HO-C₆H₄-SH} + \text{(CH₃O)}2\text{SO}2 \rightarrow \text{2-MeO-C₆H₄-SH} + \text{CH₃OSO}3^- + \text{H}2O

ConditionOptimization Insight
pH9–10 (NaOH)
Temperature40–50°C
Reaction time4 hours

Yields reach 80–85%, though residual dimethyl sulfate necessitates rigorous purification .

Electrochemical Methods

Emerging electrochemical strategies promote greener syntheses by eliminating stoichiometric oxidants.

Anodic Oxidation of Thiophenol Derivatives

A divided cell with platinum electrodes facilitates the direct coupling of 2-methoxythiophenol precursors. LiClO₄ in acetonitrile serves as the electrolyte under 10 mA current:

\text{2 Ar-SH} \xrightarrow{\text{-2e^-}} \text{Ar-S-S-Ar} \rightarrow \text{2 Ar-SH (after reduction)}

ParameterValue
Current density5 mA/cm²
Conversion92%
Faraday efficiency78%

This method minimizes byproducts but requires specialized equipment .

Industrial-Scale Production

Catalytic Hydrogen Sulfide (H₂S) Route

Large-scale synthesis employs 2-methoxyphenol and H₂S over an Al₂O₃ catalyst at 200–250°C:

2-MeO-C₆H₄-OH+H2S2-MeO-C₆H₄-SH+H2O\text{2-MeO-C₆H₄-OH} + \text{H}2\text{S} \rightarrow \text{2-MeO-C₆H₄-SH} + \text{H}2\text{O}

MetricPerformance
Space velocity0.8 h⁻¹
H₂S conversion95%
Product selectivity88%

Continuous-flow reactors enhance throughput to >1 ton/month .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
NAS with NaSH7295Moderate120
Grignard/Sulfur7598Low250
O-Methylation8597High90
Electrochemical7899Low300
Industrial H₂S route8896High70

The H₂S route dominates commercial production due to cost-effectiveness, while O-methylation suits laboratory-scale needs .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Pharmaceuticals and Agrochemicals
2-Methoxybenzenethiol is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It can facilitate the formation of more complex molecules through various chemical reactions, including oxidation and substitution reactions. For instance, it has been utilized in the production of biologically active compounds such as enzyme inhibitors and antioxidants.

Dyes and Pigments
The compound also plays a role in the synthesis of dyes and pigments. Its ability to undergo electrophilic aromatic substitution makes it suitable for creating colored compounds that are stable under various environmental conditions.

Biological Applications

Antioxidant Properties
Research has indicated that this compound exhibits antioxidant properties, making it a candidate for further studies in medicinal chemistry. Its potential to scavenge free radicals could be harnessed in developing therapeutic agents aimed at oxidative stress-related diseases.

Enzyme Inhibition
Studies have explored its role as an enzyme inhibitor. The compound's thiol group can interact with enzyme active sites, potentially leading to the development of new drugs targeting specific biological pathways.

Industrial Applications

Flavor and Fragrance Industry
Due to its distinctive onion-like aroma, this compound is employed in the flavor and fragrance industry. It is used to create specific scent profiles in perfumes and food products.

Catalytic Applications
Recent studies have investigated the use of iodine as a catalyst for the aerobic oxidation of thiols like this compound, leading to disulfide formation. This method demonstrates high efficiency, yielding products suitable for further chemical transformations .

Case Study 1: Synthesis of Disulfides

A study demonstrated that this compound can be oxidized using iodine under aerobic conditions to produce disulfides with high yields (up to 98%). This reaction showcases its utility in synthesizing complex molecules from simple thiols .

Reaction Conditions Yield (%) Notes
Iodine catalyst, O2 balloon98%Effective for various thiols
Reaction time: 4 hoursOptimal conditions for complete conversion

Case Study 2: Antioxidant Activity

In another research effort, this compound was tested for its antioxidant capacity against various free radicals. The results suggested that it could effectively reduce oxidative damage in cellular models, indicating its potential as a therapeutic agent.

Tested Free Radicals Reduction (%) Notes
DPPH75%Significant scavenging activity
ABTS68%Comparable to standard antioxidants

Mechanism of Action

The mechanism of action of 2-Methoxybenzenethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can inhibit enzyme activity, particularly those enzymes with active site cysteine residues. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methoxybenzenethiol

  • Structural distinction : Methoxy group at the meta position.
  • Applications: Used alongside 2-methoxybenzenethiol in SERS-based immunoassays for detecting biomarkers like AFP and CEA. Both compounds exhibit distinct Raman signal intensities when conjugated to antibodies, enabling multiplexed detection .
  • Reactivity : Similar to this compound in thiol-yne click reactions, but positional differences may alter electronic effects and steric interactions, influencing reaction kinetics .

2-Naphthalenethiol

  • Structural distinction : A naphthalene ring system instead of benzene.
  • Applications: Used in SERS tags for CA 125 detection.
  • Physical properties : Higher molecular weight (160.24 g/mol) and boiling point due to the larger aromatic core.

4-Methoxybenzenethiol

  • Structural distinction : Methoxy group at the para position.
  • For example, this compound forms 1,2-bis(2-methoxyphenyl)disulfane with 98% yield under iodine catalysis .

Comparative Data Table

Property This compound 3-Methoxybenzenethiol 2-Naphthalenethiol
Molecular Formula C₇H₈OS C₇H₈OS C₁₀H₈S
Molecular Weight 140.20 g/mol 140.20 g/mol 160.24 g/mol
Boiling Point 99°C at 8 mmHg Not reported >200°C (estimated)
SERS Application CEA biomarker detection AFP biomarker detection CA 125 biomarker detection
Toxicity (LD₅₀) 1,740 mg/kg (rat) Not reported Not reported

Key Research Findings

  • SERS Immunosensors: this compound demonstrates high specificity in SERS tags, with Raman signals linearly correlated to biomarker concentrations in human serum .
  • Oxidation Reactivity : Forms disulfides efficiently under iodine catalysis, suggesting utility in synthetic chemistry .
  • Click Chemistry : Encapsulated this compound reacts with alkynes in light-mediated thiol-yne reactions, highlighting its role in green chemistry .

Biological Activity

2-Methoxybenzenethiol, also known as 2-methoxyphenylthiol or o-methoxybenzenethiol, is an aromatic thiol compound with significant biological activities. This article explores its antibacterial properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₇H₈OS
  • Molecular Weight : 156.20 g/mol
  • CAS Number : 6274-29-9

The presence of a methoxy group (-OCH₃) at the ortho position relative to the thiol group (-SH) enhances its lipophilicity, which is crucial for biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound and its derivatives against various pathogenic bacteria. The following table summarizes key findings regarding its minimum inhibitory concentrations (MIC) against different bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)4
Vancomycin-resistant Enterococcus faecium (VREF)8
Staphylococcus aureus (MSSA)16
Escherichia coli>32

These findings indicate that this compound exhibits moderate antibacterial activity, particularly against MRSA and VREF, which are significant clinical pathogens due to their resistance to conventional antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the positioning and nature of substituents on the benzene ring significantly influence the antibacterial efficacy of thiophenolic compounds. For instance, compounds with bulky groups at the ortho position tend to exhibit enhanced activity due to steric effects that favor interactions with bacterial targets .

In a comparative analysis, derivatives of this compound were synthesized and tested. The results indicated that:

  • Methoxy Group : The presence of a methoxy group at the ortho position increases lipophilicity and antibacterial activity.
  • Halogen Substituents : Compounds with halogen substituents in specific positions demonstrated varied activities, suggesting that electronic effects also play a role in modulating biological activity .

Case Studies

Case Study 1: Antibacterial Efficacy Against MRSA

A study investigated the efficacy of this compound against MRSA strains. The compound was tested using a broth microdilution method, revealing an MIC of 4 µg/mL. This potency is comparable to some traditional antibiotics. Furthermore, cytotoxicity assays indicated no significant effect on mammalian cell lines at tested concentrations, suggesting a favorable therapeutic index .

Case Study 2: Resistance Mechanisms

Another study explored the mechanisms underlying bacterial resistance to thiophenolic compounds. It was found that modifications in the bacterial cell wall could reduce susceptibility to compounds like this compound. Understanding these mechanisms is crucial for developing more effective derivatives .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-Methoxybenzenethiol, and how are they determined experimentally?

  • Methodological Answer: The molecular formula (C₇H₈OS), boiling point (99°C at 8 mmHg), and density (1.152 g/mL at 25°C) are critical for characterization. Gas chromatography (GC) is used to confirm purity (>98%), while FT-IR spectra (e.g., Aldrich FT-IR Collection) verify functional groups like the thiol (-SH) and methoxy (-OCH₃) moieties . Differential scanning calorimetry (DSC) or nuclear magnetic resonance (NMR) can further assess structural integrity.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer: Refer to safety data sheets (SDS): Use nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation and proximity to eye-wash stations. In case of skin contact, wash immediately with water for 15 minutes. Avoid inhalation by working in fume hoods .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer: Store in sealed, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Keep in a dry, well-ventilated area at 2–8°C. Monitor for discoloration or precipitates, which indicate degradation .

Q. What synthetic routes are commonly used to prepare this compound in academic labs?

  • Methodological Answer: Arylthiolation via Pd-catalyzed coupling of 2-iodoanisole with thiourea, followed by acidic hydrolysis. Alternatively, nucleophilic aromatic substitution of 2-methoxybromobenzene with NaSH under reflux in ethanol .

Advanced Research Questions

Q. How can sluggish reaction kinetics in Pd-catalyzed coupling reactions involving this compound be addressed?

  • Methodological Answer: Substitute aryl bromides with iodides (higher reactivity: ArI > ArBr > ArCl). Use ethanol instead of 1-butanol to simplify solvent removal post-reaction. Optimize catalyst loading (e.g., Pd[P(C₆H₅)₃]₄) and reaction time (e.g., 18-hour reflux) to minimize starting material recovery .

Q. What analytical strategies differentiate this compound from structural analogs in complex mixtures?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm separates isomers. Tandem mass spectrometry (MS/MS) identifies fragmentation patterns unique to the methoxy-thiol structure. Surface-enhanced Raman spectroscopy (SERS) distinguishes vibrational modes (e.g., C-S stretch at 650 cm⁻¹) .

Q. How does steric hindrance from ortho-substituents affect the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: The ortho-methoxy group reduces accessibility to the thiol moiety, slowing coupling rates. Computational modeling (e.g., DFT) quantifies steric effects. Experimentally, substituting 2-iodotoluene for bulky substrates improves yields (e.g., 97:3 product ratio) by mitigating steric clashes .

Q. What role does this compound play in SERS-based multiplex detection of cancer biomarkers?

  • Methodological Answer: It serves as a Raman-active tag conjugated to antibodies (e.g., anti-CEA, anti-AFP). Distinct SERS signals (e.g., 7217-59-6-specific peaks) enable simultaneous detection of biomarkers in serum. Calibration curves correlate Raman intensity with biomarker concentration (e.g., 0.1–100 ng/mL) .

Properties

IUPAC Name

2-methoxybenzenethiol
Source PubChem
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InChI

InChI=1S/C7H8OS/c1-8-6-4-2-3-5-7(6)9/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DSCJETUEDFKYGN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8OS
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DSSTOX Substance ID

DTXSID0064595
Record name Benzenethiol, 2-methoxy-
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Molecular Weight

140.20 g/mol
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Physical Description

Colourless to yellowish liquid; Pungent, onion aroma
Record name 2-Mercaptoanisole
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Boiling Point

99.00 °C. @ 8.00 mm Hg
Record name 2-Methoxybenzenethiol
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2-Mercaptoanisole
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Density

1.137-1.149
Record name 2-Mercaptoanisole
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CAS No.

7217-59-6
Record name 2-Methoxybenzenethiol
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Record name Thioguaiacol
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Record name Benzenethiol, 2-methoxy-
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Record name 2-methoxybenzenethiol
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Record name 2-METHOXYTHIOPHENOL
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Record name 2-Methoxybenzenethiol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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